6-Bromo-4-chloro-2-methoxy-3-methylaniline
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Overview
Description
6-Bromo-4-chloro-2-methoxy-3-methylaniline is an organic compound with the molecular formula C8H9BrClNO It is a derivative of aniline, featuring bromine, chlorine, methoxy, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-methoxy-3-methylaniline typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Bromination: Introducing a bromine atom to the aromatic ring using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Chlorination: Adding a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.
Methoxylation: Introducing a methoxy group (-OCH3) using methanol (CH3OH) and a strong acid catalyst.
Methylation: Adding a methyl group (-CH3) using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2-methoxy-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine or dehalogenated products.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-chloro-2-methoxy-3-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-methoxy-3-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylaniline: Similar structure but lacks the chlorine and methoxy groups.
2-Bromo-4-methylaniline: Similar structure but different positioning of substituents.
4-Chloro-2-methoxyaniline: Lacks the bromine and methyl groups.
Uniqueness
6-Bromo-4-chloro-2-methoxy-3-methylaniline is unique due to the specific combination and positioning of its substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
83577-92-8 |
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Molecular Formula |
C8H9BrClNO |
Molecular Weight |
250.52 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-methoxy-3-methylaniline |
InChI |
InChI=1S/C8H9BrClNO/c1-4-6(10)3-5(9)7(11)8(4)12-2/h3H,11H2,1-2H3 |
InChI Key |
HMLIJBWGBIQYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1Cl)Br)N)OC |
Origin of Product |
United States |
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